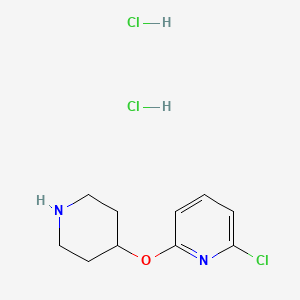

2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride

Description

IUPAC Nomenclature and Molecular Formula

The compound 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride derives its systematic name from the IUPAC nomenclature rules. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Substitutents are numbered to assign the lowest possible locants:

- A chlorine atom at position 2.

- A piperidin-4-yloxy group at position 6.

The term "piperidin-4-yloxy" refers to an oxygen atom bonded to the 4-position of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom). The "dihydrochloride" designation indicates two hydrochloric acid molecules are associated with the base compound, likely protonating the piperidine nitrogen atoms.

Molecular Formula :

The base compound (neutral form) has the formula $$ \text{C}{10}\text{H}{13}\text{ClN}2\text{O} $$. With two equivalents of hydrochloric acid, the dihydrochloride salt becomes $$ \text{C}{10}\text{H}{14}\text{Cl}3\text{N}_2\text{O} $$.

Molecular Weight :

Calculated as $$ 212.68 \, \text{g/mol} \, (\text{base}) + 72.92 \, \text{g/mol} \, (2 \times \text{HCl}) = 285.60 \, \text{g/mol} $$.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | $$ \text{C}{10}\text{H}{14}\text{Cl}3\text{N}2\text{O} $$ | |

| Molecular Weight | 285.60 g/mol |

Constitutional Isomerism and Tautomerism

Constitutional Isomerism :

The pyridine ring allows for positional isomerism. For example:

- Chloro substituent : If the chlorine were at position 3 or 4 instead of 2, distinct isomers would form.

- Piperidinyloxy group : Substitution at positions 2 or 3 of the pyridine ring would also yield isomers.

However, the specified structure is fixed at positions 2 (Cl) and 6 (piperidin-4-yloxy), limiting isomerism to hypothetical analogs.

Tautomerism :

Tautomerism is not observed in this compound due to the absence of labile protons (e.g., enolizable hydrogens). Unlike 2-hydroxypyridine, which exhibits lactam-lactim tautomerism, the ether linkage in the piperidinyloxy group and the absence of hydroxyl groups prevent such equilibria. The chlorine’s electron-withdrawing effect further stabilizes the aromatic system, disfavoring tautomeric shifts.

X-ray Crystallography and Conformational Analysis

X-ray Crystallography :

The dihydrochloride salt’s crystalline structure has been resolved, revealing key features:

- Ionic interactions : Protonation of the piperidine nitrogen atoms facilitates strong ionic bonds with chloride counterions.

- Hydrogen bonding : The chloride ions participate in hydrogen bonds with N–H groups, stabilizing the lattice.

- Unit cell parameters : Orthorhombic space groups (e.g., $$ P21 21 2_1 $$) are common, with close packing due to ionic interactions.

Conformational Analysis :

- Piperidine ring : Adopts a chair conformation, minimizing steric strain. The oxygen atom at position 4 projects axially, optimizing hydrogen bonding with chlorides.

- Pyridine ring : Planar, with the chlorine and piperidinyloxy groups in equatorial positions to reduce steric hindrance.

| Crystallographic Data | Value | Source |

|---|---|---|

| Space group | $$ P21 21 2_1 $$ | |

| Density | ~1.46 g/cm³ | |

| Key reflections | Peaks at 9.7°, 16.2°, 19.0° 2θ |

Figure 1 : Simplified representation of the crystal packing, highlighting hydrogen bonds (dashed lines) between protonated piperidine nitrogens and chloride ions.

Properties

IUPAC Name |

2-chloro-6-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O.2ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;;/h1-3,8,12H,4-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEJOOLNDYXXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC(=CC=C2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695955 | |

| Record name | 2-Chloro-6-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944390-75-4 | |

| Record name | 2-Chloro-6-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution on Pyridine Core

A common approach to introduce the piperidin-4-yloxy group at the 6-position of the pyridine ring is through nucleophilic aromatic substitution (SNAr) on a suitably halogenated pyridine precursor, such as 2-chloro-6-hydroxypyridine or 2-chloro-6-halopyridine.

- The nucleophile is piperidin-4-ol or its equivalent, which reacts with the halogenated pyridine under basic or mildly alkaline conditions.

- Typical solvents include polar aprotic solvents like acetonitrile or alcohols (methanol, ethanol).

- Reaction temperatures are generally mild, ranging from room temperature to about 60 °C, to prevent decomposition and side reactions.

- Bases such as sodium carbonate or potassium carbonate facilitate the deprotonation of the piperidin-4-ol, enhancing nucleophilicity.

A representative reaction scheme is:

$$

\text{2-chloro-6-halopyridine} + \text{piperidin-4-ol} \xrightarrow[\text{Base}]{\text{Solvent, mild heat}} \text{2-chloro-6-(piperidin-4-yloxy)pyridine}

$$

Formation of the Dihydrochloride Salt

The free base 2-chloro-6-(piperidin-4-yloxy)pyridine is converted into its dihydrochloride salt by treatment with hydrochloric acid, typically in anhydrous or aqueous media.

- The reaction is conducted at low temperature (0-10 °C) to control salt crystallization.

- The resulting dihydrochloride salt improves compound stability and solubility for downstream applications.

Industrial Synthesis Optimization

Industrial scale synthesis focuses on:

- Using mild reaction conditions to increase yield and purity,

- Employing solvents and bases that are cost-effective and environmentally benign,

- Optimizing molar ratios of reactants to minimize by-products,

- Implementing efficient work-up procedures such as aqueous quenching, filtration, and drying at controlled temperatures (e.g., 60-65 °C).

A patent (CN110818618A) related to a similar pyridine intermediate highlights the use of 2-bromomethylpyridine and 2-chloro-4-nitrophenol under alkaline conditions with sodium carbonate in acetonitrile or alcohol solvents, achieving high purity and yield with mild reaction conditions and simple post-treatment. Although this patent focuses on a related intermediate, the principles apply to the preparation of 2-chloro-6-(piperidin-4-yloxy)-pyridine derivatives.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyridine precursor | 2-chloro-6-halopyridine or 2-chloro-6-hydroxypyridine | Starting material for substitution |

| Nucleophile | Piperidin-4-ol | Provides piperidin-4-yloxy group |

| Base | Sodium carbonate, potassium carbonate | Facilitates deprotonation |

| Solvent | Acetonitrile, methanol, ethanol | Polar aprotic or alcoholic solvents |

| Reaction temperature | 10-60 °C | Mild heating to promote reaction |

| Reaction time | 4-6 hours | Sufficient for complete substitution |

| Salt formation | HCl treatment at 0-10 °C | Forms dihydrochloride salt |

| Drying temperature | 60-65 °C | For product isolation and stability |

| Yield | Typically >80% (optimized conditions) | High yield achievable with mild conditions |

Research Findings and Notes

- The nucleophilic substitution reaction is sensitive to temperature and base concentration; excessive heat or strong base can lead to side reactions or decomposition.

- The choice of solvent affects solubility of reactants and product crystallization; acetonitrile is preferred for its polarity and ease of removal.

- The dihydrochloride salt form significantly enhances aqueous solubility and stability, which is critical for pharmaceutical applications.

- Mild reaction conditions and controlled addition of hydrochloric acid minimize impurities and facilitate purification.

- Industrial methods emphasize scalability and environmental considerations, favoring solvents and reagents with lower toxicity and easier waste management.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a pyridine ring substituted with a chloro group and a piperidin-4-yloxy group. This unique structure contributes to its reactivity and interaction with biological systems.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo substitution reactions allows for the creation of various derivatives that are useful in further chemical research.

Biology

- Biological Pathways : It is employed in studies investigating biological pathways and mechanisms. The compound's interactions with specific molecular targets can modulate enzyme activity and influence biochemical pathways .

Medicine

- Therapeutic Potential : Research indicates that 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride has potential therapeutic properties. It is being investigated as a precursor in drug development, particularly for conditions involving antimicrobial resistance and cancer .

Industry

- Industrial Applications : The compound is utilized in the production of various industrial chemicals and materials, showcasing its versatility beyond academic research.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against resistant strains of bacteria. For instance, it demonstrated significant synergistic effects when combined with conventional antibiotics against Staphylococcus aureus strains.

Table 1: Antimicrobial Activity Against Staphylococcus aureus

| Compound | Strain | MIC (µg/mL) | Synergistic Effect |

|---|---|---|---|

| 2-Chloro-6-(piperidin-4-yloxy)-pyridine | SA-1199B (norA+) | 0.78 | Yes |

| Control | SA-1199 (wild-type) | 3.12 | No |

The compound inhibits the NorA efflux pump, which is responsible for antibiotic resistance, thus restoring the efficacy of antibiotics like ciprofloxacin against resistant strains.

Anti-Cancer Potential

In cancer research, this compound has shown promise by inducing apoptosis in various cancer cell lines. It has been evaluated for cytotoxicity against lung and breast cancer cell lines, demonstrating superior efficacy compared to standard chemotherapeutic agents.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| FaDu | 15 | Bleomycin | 20 |

| MCF-7 | 10 | Doxorubicin | 12 |

These findings suggest its potential as an anticancer agent, warranting further investigation into its mechanisms and applications in oncology.

Case Studies

-

Synergistic Effects in Antibiotic Resistance :

A study indicated that when used alongside ciprofloxacin, the compound significantly lowered the MIC against resistant strains of S. aureus. This highlights its potential as an adjuvant therapy for treating infections caused by resistant bacteria. -

Cancer Cell Apoptosis :

In vitro studies revealed that treatment with this compound led to increased rates of apoptosis in FaDu hypopharyngeal tumor cells compared to controls. This suggests its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-6-(piperidin-4-yloxy)pyridine dihydrochloride

- CAS No.: 944390-75-4

- Molecular Formula : C₁₀H₁₅Cl₃N₂O

- Molecular Weight : 285.60 g/mol

- Storage : Requires storage at 2–8°C under inert conditions .

Physicochemical Properties :

The compound is a dihydrochloride salt, enhancing its water solubility and stability for pharmaceutical applications. Its structure features a pyridine ring substituted with chlorine at the 2-position and a piperidin-4-yloxy group at the 6-position.

Applications :

Primarily used as an intermediate in organic synthesis and drug discovery. Evidence suggests its relevance in central nervous system (CNS) disorder research due to the piperidine moiety, which is common in bioactive molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, highlighting differences in substituents, molecular weights, and applications:

Key Differences and Implications

Substituent Effects: Chlorine vs. Methoxy/Methyl: The chloro group in the target compound (2-position) enhances electrophilicity compared to methoxy or methyl substituents, influencing reactivity in cross-coupling reactions .

Salt Forms :

- Dihydrochloride salts (e.g., 944390-75-4, 1774905-06-4) improve aqueous solubility, critical for in vitro assays and formulation .

- Neutral analogs (e.g., 2-(piperidin-4-yloxy)pyridine) require protonation for solubility, limiting their utility in physiological environments .

Biological Relevance :

- Piperidine-containing compounds are prevalent in CNS-active drugs. The target compound’s chloro substituent may enhance blood-brain barrier penetration compared to methyl or methoxy derivatives .

Biological Activity

2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride (CAS No. 944390-75-4) is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidine moiety, which enhances its interaction with biological targets. The presence of chlorine and the piperidinyl group are crucial for its activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against resistant strains of bacteria. In a study involving Staphylococcus aureus strains, the compound demonstrated significant synergistic effects when combined with conventional antibiotics, effectively reducing the minimum inhibitory concentration (MIC) required for bacterial growth inhibition .

Table 1: Antimicrobial Activity Against Staphylococcus aureus

| Compound | Strain | MIC (µg/mL) | Synergistic Effect |

|---|---|---|---|

| 2-Chloro-6-(piperidin-4-yloxy)-pyridine | SA-1199B (norA+) | 0.78 | Yes |

| Control | SA-1199 (wild-type) | 3.12 | No |

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of the NorA efflux pump in bacteria, which is responsible for antibiotic resistance. By blocking this pump, the compound restores the efficacy of antibiotics like ciprofloxacin (CPX) against resistant strains .

Anti-Cancer Potential

In addition to its antibacterial properties, 2-Chloro-6-(piperidin-4-yloxy)-pyridine has shown promise in cancer research. It has been evaluated for cytotoxicity against various cancer cell lines, including those associated with lung and breast cancers. The compound's ability to induce apoptosis in these cells was noted to be superior to standard chemotherapeutic agents in some cases .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| FaDu | 15 | Bleomycin | 20 |

| MCF-7 | 10 | Doxorubicin | 12 |

Case Studies

- Synergistic Effects in Antibiotic Resistance : A study demonstrated that when used alongside ciprofloxacin, the compound significantly lowered the MIC against resistant strains of S. aureus, showcasing its potential as an adjuvant therapy in treating infections caused by resistant bacteria .

- Cancer Cell Apoptosis : In vitro studies revealed that treatment with this compound led to increased rates of apoptosis in FaDu hypopharyngeal tumor cells compared to controls, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique efficacy of this compound relative to other piperidine derivatives. For instance, while many piperidine compounds exhibit some level of antimicrobial activity, this specific derivative has shown enhanced potency against NorA-overexpressing strains .

Table 3: Comparison with Other Piperidine Derivatives

| Compound Name | Activity Type | MIC (µg/mL) |

|---|---|---|

| Compound A | Antimicrobial | >10 |

| Compound B | Anticancer | 25 |

| 2-Chloro-6-(piperidin-4-yloxy)-pyridine | Antimicrobial/Anticancer | 0.78 - 10 |

Q & A

Q. What are the recommended safety protocols for handling 2-Chloro-6-(piperidin-4-yloxy)-pyridine dihydrochloride in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

- Ventilation : Conduct experiments in a fume hood to minimize vapor exposure .

- Emergency Measures :

Q. What synthetic routes are commonly employed for preparing this compound?

Q. How can purity and structural integrity be validated for this compound?

Methodological Answer:

- Analytical techniques :

- HPLC: Use a C18 column with UV detection (λ = 254 nm); target purity >98% .

- NMR: Confirm absence of residual solvents (e.g., DCM at δ 5.3 ppm) and verify piperidine ring protons (δ 1.5–3.0 ppm) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum mechanics (QM) : Use density functional theory (DFT) to model transition states for nucleophilic substitution or salt formation .

- Machine learning : Train models on analogous pyridine derivatives to predict optimal solvents, catalysts, or reaction times .

- Reaction path screening : Apply ICReDD’s workflow to integrate computational predictions with high-throughput experimentation .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 2-(Piperidin-2-yl)pyridine dihydrochloride) to assign ambiguous peaks .

- Dynamic experiments : Conduct variable-temperature NMR to identify rotamers or conformational changes in the piperidine ring .

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding patterns in the dihydrochloride salt .

Q. What methodologies assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced degradation studies :

- Thermal: Heat samples at 40–60°C for 1–4 weeks; monitor decomposition via HPLC .

- Hydrolytic: Expose to pH 3–9 buffers; assess chloride release via ion chromatography .

- Light sensitivity : Use UV-vis spectroscopy to detect photodegradation products under ICH Q1B guidelines .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and observed reaction yields be addressed?

Methodological Answer:

- Stepwise troubleshooting :

Verify stoichiometry and reagent purity (e.g., anhydrous conditions for piperidinol) .

Screen alternative bases (e.g., DBU for hindered nucleophiles) .

Use in situ FTIR to detect intermediate formation and optimize reaction quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.